O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride

Antibacterial drug discovery FabI inhibition Francisella tularensis

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 15256-10-7; free base CAS 84772-12-3) is an O-substituted hydroxylamine derivative bearing a 3,4-dichlorobenzyl moiety on the hydroxylamine oxygen. It belongs to the O-alkylhydroxylamine class, a family of compounds recognized as mechanism-based inhibitors of heme-dependent dioxygenases, most notably indoleamine 2,3-dioxygenase-1 (IDO1), and as versatile synthetic intermediates for oxime formation.

Molecular Formula C7H8Cl3NO
Molecular Weight 228.5 g/mol
Cat. No. B7776460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride
Molecular FormulaC7H8Cl3NO
Molecular Weight228.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO[NH3+])Cl)Cl.[Cl-]
InChIInChI=1S/C7H8Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1
InChIKeyGOBKVKBSXQMCNF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride: Chemical Identity, Class, and Procurement-Relevant Characteristics


O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 15256-10-7; free base CAS 84772-12-3) is an O-substituted hydroxylamine derivative bearing a 3,4-dichlorobenzyl moiety on the hydroxylamine oxygen [1]. It belongs to the O-alkylhydroxylamine class, a family of compounds recognized as mechanism-based inhibitors of heme-dependent dioxygenases, most notably indoleamine 2,3-dioxygenase-1 (IDO1), and as versatile synthetic intermediates for oxime formation [2]. The hydrochloride salt form (MW 228.5 g/mol, molecular formula C₇H₈Cl₃NO) is a white to off-white crystalline solid, offering defined handling characteristics relative to the free base [1]. The compound's 3,4-dichloro substitution pattern on the benzyl ring distinguishes it from mono-halogenated and other dihalogenated positional isomers within the O-benzylhydroxylamine series [3].

Why O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride Cannot Be Interchanged with Other O-Benzylhydroxylamine Analogs


Within the O-benzylhydroxylamine class, the position and number of halogen substituents on the aromatic ring fundamentally alter inhibitory potency and selectivity profiles. Structure-activity relationship (SAR) studies across two independent enzyme targets—IDO1 and Francisella tularensis FabI—demonstrate that the 3,4-dichloro substitution pattern confers potency advantages that are not recapitulated by mono-chloro, unsubstituted benzyl, or regioisomeric dichloro analogs [1]. In the FabI system, replacing the 3,4-dichlorobenzyl group with 4-chlorobenzyl reduces potency ~5.7-fold, while substitution with 3-chlorobenzyl reduces potency ~18-fold [2]. For IDO1, the published SAR explicitly identifies meta-position halogenation as critical for enhanced inhibition, a structural feature absent in para-only substituted analogs [1]. Procurement of a generic, unsubstituted O-benzylhydroxylamine or a mono-halogenated derivative in place of the 3,4-dichloro compound will therefore yield predictably different biological outcomes, undermining experimental reproducibility and scaffold optimization campaigns [1][2].

Quantitative Differentiation Evidence for O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride Versus Closest Analogs


FabI Enzyme Inhibition: 5.7-Fold Potency Advantage of 3,4-Dichlorobenzyl Over 4-Chlorobenzyl Substitution in a Shared Heterocyclic Scaffold

In a head-to-head SAR study of F. tularensis FabI inhibitors sharing an identical tricyclic core scaffold, the compound bearing the 3,4-dichlorobenzyl R1 substituent (CB-5571325) achieved an IC₅₀ of 4.7 μM [1]. Under identical assay conditions, the direct comparator bearing a 4-chlorobenzyl substituent (ASDI-10001716) exhibited an IC₅₀ of 27 μM, representing a 5.7-fold reduction in potency. The 3-chlorobenzyl analog (CB-7996488) was substantially weaker at IC₅₀ = 85 μM (18-fold less potent), while the unsubstituted benzyl analog (CB-5125538) was inactive at the highest tested concentration (IC₅₀ > 100 μM, >21-fold difference) [1]. The 2,4-dichlorobenzyl regioisomer (CB-6750659) gave IC₅₀ = 22 μM (4.7-fold less potent), confirming that both the number and positional arrangement of chlorine atoms are critical determinants of inhibitory activity [1]. All IC₅₀ experiments were performed in triplicate [1].

Antibacterial drug discovery FabI inhibition Francisella tularensis Structure-activity relationship

IDO1 Inhibition: Meta-Chlorine Substitution as a Validated Potency Driver in the O-Benzylhydroxylamine Pharmacophore

The landmark SAR study by Malachowski et al. (2016) systematically evaluated over 40 O-benzylhydroxylamine derivatives as IDO1 inhibitors and established that halogen substitution at the meta position of the aromatic ring is a key driver of improved inhibitory potency [1]. The parent compound, O-benzylhydroxylamine, exhibits a Kic of 8.20 ± 2.56 μM and Kiu of 84.08 ± 31.91 μM against recombinant human IDO1 [2]. The 3,4-dichlorobenzyl variant incorporates chlorine at both the meta (C-3) and para (C-4) positions, directly exploiting the meta-halogenation SAR principle while adding para-substitution that, in the FabI orthologous system, independently contributes ~4.7-fold potency enhancement over the 2,4-dichloro regioisomer [3]. The most optimized compounds in the O-alkylhydroxylamine series achieved nanomolar cellular potency (e.g., compound 8: HeLa IC₅₀ = 0.10 ± 0.024 μM; Trex IC₅₀ = 0.18 μM) with selectivity margins of 22- to >300-fold over CYP3A4 and catalase, respectively [1]. While direct IDO1 IC₅₀ data for the isolated 3,4-dichlorobenzyl hydroxylamine are not publicly reported, the convergent SAR from two independent enzyme systems strongly supports the predictive advantage of this substitution pattern [1][3].

Cancer immunotherapy IDO1 inhibition Tryptophan metabolism Medicinal chemistry

Positional Isomer Specificity: 3,4-Dichloro Substitution Outperforms 2,4-Dichloro Regioisomer by 4.7-Fold in FabI Inhibition

Among the dichlorobenzyl positional isomers tested in the FabI inhibitor series, the 3,4-dichlorobenzyl substitution (CB-5571325, IC₅₀ = 4.7 μM) demonstrated a 4.7-fold potency advantage over its 2,4-dichlorobenzyl regioisomer (CB-6750659, IC₅₀ = 22 μM) when evaluated under identical assay conditions on the same core scaffold [1]. Both compounds share the same elemental composition and chlorine count, yet the positional arrangement of chlorine atoms—meta/para (3,4) versus ortho/para (2,4)—produces a nearly 5-fold difference in target engagement. This is mechanistically significant: ortho-substitution at C-2 may introduce steric clashes that restrict the conformational freedom of the benzyl group or alter the electrostatic complementarity with the enzyme active site, whereas meta-substitution at C-3 is accommodated without such penalties [1][2]. The finding is consistent with docking studies in the related IDO1 system, where ortho-substituted inhibitors were predicted to adopt a distinct binding pose in the interior cavity near F163 and S167, while meta-substituted analogs showed conformational ambiguity suggestive of more flexible accommodation [2].

Regioisomer selectivity Halogen bonding FabI inhibitor design Positional SAR

Hydrochloride Salt Form: Defined Crystalline Solid with Handling and Formulation Advantages Over the Free Base

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 15256-10-7) is supplied as a white to off-white crystalline solid with a reported melting point of approximately 195°C, whereas the corresponding free base (CAS 84772-12-3, MW 192.04) is characterized as a liquid or low-melting solid with a boiling point of 308.9 ± 32.0°C and density of 1.4 ± 0.1 g/cm³ [1]. The hydrochloride salt offers several procurement-relevant advantages: (i) the crystalline form enables precise gravimetric dispensing for quantitative experimentation, avoiding the volumetric handling and purity uncertainties associated with liquid free bases; (ii) the salt form generally exhibits improved aqueous solubility due to ionization, facilitating dissolution in biological assay buffers without organic co-solvents; (iii) hydrochloride salts typically demonstrate superior long-term storage stability compared to free amine forms, which are susceptible to oxidative degradation and carbonate formation upon atmospheric exposure [1]. The molecular weight difference (228.5 vs. 192.04 g/mol) necessitates a correction factor of 1.19× when converting between salt and free base equivalents in molar calculations [1].

Salt selection Solid-state chemistry Analytical reference standard Formulation

High-Impact Application Scenarios for O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride Based on Quantitative Differentiation Evidence


Antibacterial Drug Discovery: FabI Inhibitor Lead Optimization Programs Targeting Gram-Negative Pathogens

Medicinal chemistry teams pursuing FabI (enoyl-ACP reductase) inhibitors for F. tularensis or related Gram-negative pathogens should prioritize the 3,4-dichlorobenzyl hydroxylamine as a fragment or synthetic intermediate. The quantitative SAR demonstrates a 5.7-fold and 4.7-fold potency advantage over the 4-chlorobenzyl and 2,4-dichlorobenzyl analogs, respectively, within a shared heterocyclic scaffold [1]. Incorporating this fragment at the R1 position of lead series can reduce the IC₅₀ from the mid-micromolar to low-micromolar range without additional synthetic complexity, accelerating hit-to-lead timelines. The compound's aminooxy functionality further enables late-stage oxime diversification for parallel SAR exploration [1][2].

Cancer Immunotherapy: IDO1 Inhibitor Fragment-Based Drug Design Leveraging Meta-Halogenation SAR

For IDO1-targeted cancer immunotherapy programs, O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride serves as a structurally validated starting fragment that incorporates the critical meta-chlorine substitution demonstrated to enhance IDO1 inhibitory potency [1]. The Malachowski et al. SAR conclusively shows that halogen placement at the meta position drives potency gains of ~25-fold relative to the unsubstituted O-benzylhydroxylamine parent in optimized analogs [1][2]. By procuring the pre-functionalized 3,4-dichloro variant rather than the unsubstituted benzyl parent, research groups bypass one to two rounds of iterative halogen-scanning synthesis, compressing the Design-Make-Test cycle. The compound's high ligand efficiency (a hallmark of the O-alkylhydroxylamine class) and demonstrated selectivity over catalase (>300-fold) further support its use as a privileged fragment for inhibitor optimization [1].

Analytical Derivatization and Biochemical Probe Development via Oxime Ligation Chemistry

The aminooxy (-ONH₂) functional group of O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride reacts chemoselectively with aldehydes and ketones to form stable O-(3,4-dichlorobenzyl) oxime derivatives under mild aqueous conditions [1][2]. This reactivity enables its use as a derivatization agent for carbonyl-containing metabolites, a warhead for activity-based protein profiling of pyridoxal-5′-phosphate (PLP)-dependent enzymes, and a building block for oxime-linked inhibitor libraries [3]. The 3,4-dichloro substitution increases the lipophilicity and UV detectability of the resulting oxime adducts relative to unsubstituted benzyl oximes, potentially improving chromatographic resolution and mass spectrometric ionization efficiency in LC-MS analytical workflows [1]. The crystalline hydrochloride salt form ensures accurate weighing for stoichiometric bioconjugation reactions [4].

Agrochemical Intermediate: Synthesis of Herbicide and Plant Growth Regulator Scaffolds

The compound is established as a key intermediate in the synthesis of agrochemical active ingredients, particularly herbicides and plant growth regulators [1]. Its 3,4-dichlorobenzyl motif is a recurrent substructure in commercial agrochemicals, and the aminooxy group provides a synthetic handle for constructing oxime ether, N-alkoxyurea, and alkoxyamine pharmacophores common in crop protection chemistry. Selection of the pre-functionalized 3,4-dichlorobenzyl hydroxylamine over non-halogenated or mono-halogenated O-benzylhydroxylamines eliminates the need for late-stage halogenation steps, which can be low-yielding or require harsh conditions incompatible with sensitive functional groups [1][2].

Quote Request

Request a Quote for O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.